4-Methylcyclohexyl butyrate

Thermal Stability Process Safety Volatility Control

4-Methylcyclohexyl butyrate (CAS 16491-37-5) is a synthetic carboxylic acid ester formed from butanoic acid and 4-methylcyclohexanol. It appears as a colorless to pale yellow liquid with a characteristic odor and is utilized as an intermediate in fragrance and flavor formulations as well as in organic synthesis.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
CAS No. 16491-37-5
Cat. No. B100200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcyclohexyl butyrate
CAS16491-37-5
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCC(CC1)C
InChIInChI=1S/C11H20O2/c1-3-4-11(12)13-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3
InChIKeyQKCCZGILHFUAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcyclohexyl Butyrate (CAS 16491-37-5): High-Purity Ester for Fragrance, Flavor, and Organic Synthesis Research


4-Methylcyclohexyl butyrate (CAS 16491-37-5) is a synthetic carboxylic acid ester formed from butanoic acid and 4-methylcyclohexanol. It appears as a colorless to pale yellow liquid with a characteristic odor and is utilized as an intermediate in fragrance and flavor formulations as well as in organic synthesis . The compound exhibits relatively low volatility and moderate water solubility, properties typical of hydrophobic alkyl esters .

1

Fragrance and flavor intermediate for research formulations

2

Organic synthesis building block with ester functionality

3

Lower volatility supports elevated-temperature processing studies

Why 4-Methylcyclohexyl Butyrate Cannot Be Simply Substituted with Cyclohexyl Butyrate or Generic Alkyl Butyrates


Although cyclohexyl butyrate and other alkyl butyrates share the same ester functional group, the presence of the methyl substituent on the 4-position of the cyclohexyl ring of 4-methylcyclohexyl butyrate imparts distinct physicochemical properties [1]. These differences manifest in boiling point, flash point, hydrophobicity (LogP), and chromatographic behavior, making direct interchange in formulation, synthesis, or analytical protocols unreliable without re-validation [1]. The quantitative evidence below underscores the procurement and selection risk of assuming in-class equivalence.

Thermal Boiling point elevation may shift process profiles

The methyl substituent leads to a higher boiling point compared to cyclohexyl butyrate, altering thermal processing and fragrance release behavior; direct replacement without re‑validation can compromise formulation consistency.

Safety Flash point difference affects handling classification

A higher flash point may impact safety protocols and storage requirements relative to unmethylated analogs, making generic butyrate substitution unreliable from a process‑safety perspective.

Analytical LogP shift changes chromatographic retention and substantivity

Increased hydrophobicity modifies reversed‑phase HPLC retention and skin substantivity potential, invalidating QSAR models and analytical methods calibrated for cyclohexyl butyrate.

Quantitative Differentiation Evidence: 4-Methylcyclohexyl Butyrate vs. Closest Analogs


Elevated Boiling Point and Flash Point vs. Cyclohexyl Butyrate

4-Methylcyclohexyl butyrate exhibits a boiling point of 227.4°C at 760 mmHg and a flash point of 90.7°C, as reported by vendor specifications [1]. In contrast, the unmethylated analog cyclohexyl butyrate has a boiling range of 202–203°C (at 700–760 mmHg) and a flash point of approximately 78°C (173°F) . The approximately 25°C higher boiling point and 12°C higher flash point indicate superior thermal stability and a reduced flammability hazard for the methyl-substituted ester.

Boiling & Flash Point
Reported
4‑Methylcyclohexyl butyrate BP 227.4°C, FP 90.7°C
Cyclohexyl butyrate BP 202–203°C, FP ≈78°C
Δ BP +25°C, Δ FP +12°C
Supports higher-temperature processing assessment
Cross‑study comparison; values from different sources at ambient pressure.
Thermal Stability Process Safety Volatility Control

Enhanced Hydrophobicity (LogP) vs. Cyclohexyl Butyrate

The calculated octanol‑water partition coefficient (LogP) for 4-methylcyclohexyl butyrate is 3.81 [1], while the LogP for cyclohexyl butyrate is 3.30 . The difference of +0.51 log units corresponds to roughly a 3.2‑fold higher lipophilicity, which can significantly influence retention time in reversed‑phase HPLC, fragrance substantivity on skin, and environmental fate modeling.

Hydrophobicity (LogP)
Reported
4‑Methylcyclohexyl butyrate LogP 3.81
Cyclohexyl butyrate LogP 3.30
ΔLogP +0.51 (~3.2× higher partition)
Affects chromatographic retention and QSAR modeling
Calculated LogP values; algorithm may differ between sources.
Partition Coefficient QSAR Chromatography

Validated Reverse‑Phase HPLC Method for Purity and Impurity Profiling

A specific reverse‑phase HPLC method utilizing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase has been demonstrated for 4-methylcyclohexyl butyrate [1]. The method is scalable from analytical to preparative scale and can be rendered mass‑spectrometry‑compatible by substituting formic acid for phosphoric acid [1]. While analogous methods may exist for cyclohexyl butyrate, the documented specificity of this protocol for 4-methylcyclohexyl butyrate provides a reliable basis for identity and purity verification during procurement. Note: Direct head‑to‑head quantitative separation comparisons with structural analogs are not available in the open literature; this evidence is therefore supporting rather than comparative.

Validated HPLC Method
Method context
Reverse‑phase HPLC on Newcrom R1 column, MeCN/water/H₃PO₄ mobile phase, scalable to preparative scale; MS‑compatible with formic acid substitution.
Supports QC identity and purity verification upon receipt
No direct comparative separation data with cyclohexyl butyrate available.
Quality Control Analytical Validation Procurement Specification

Recommended Procurement and Application Scenarios for 4-Methylcyclohexyl Butyrate


High-Temperature Fragrance and Flavor Formulation Development

Driven by its boiling point elevation of approximately 25°C relative to cyclohexyl butyrate [1], 4-methylcyclohexyl butyrate is preferentially suited for fragrance formulations subjected to high‑temperature processing, such as candle manufacturing or heated aroma diffusion devices, where premature evaporation of less stable esters would compromise olfactory performance.

Procurement Quality Control via Standardized HPLC Purity Profiling

The validated Newcrom R1 HPLC method [2] empowers procurement and quality‑assurance teams to implement a reproducible, scalable purity check upon receipt of 4‑methylcyclohexyl butyrate. This minimizes the risk of accepting mislabeled or contaminated material, particularly when the compound serves as a critical synthetic intermediate.

Structure‑Odor Relationship and QSAR Modeling Studies

The +0.51 LogP difference versus cyclohexyl butyrate [3] positions 4‑methylcyclohexyl butyrate as a valuable comparator in quantitative structure‑activity relationship (QSAR) investigations that examine how incremental changes in hydrophobicity modulate odor threshold, fragrance tenacity, and receptor binding affinity.

Organic Synthesis Intermediate for Elevated‑Temperature Reactions

The 25°C higher boiling point relative to cyclohexyl butyrate [1] enables 4‑methylcyclohexyl butyrate to function as both a solvent and a reactive intermediate in transformations that proceed at elevated temperatures, thereby reducing autogenous pressure buildup and simplifying reactor engineering requirements.

Application
Selection Property
Validation Focus
High‑temperature fragrance/flavor research
Boiling point elevation context
Processing temperature tolerance and volatility profiling
Procurement QC via HPLC
Documented HPLC method specificity
Purity profile consistency and method reproducibility
Structure‑odor QSAR modeling
LogP differentiation
Hydrophobicity‑odor threshold correlation studies
Elevated‑temperature synthesis intermediate
Thermal stability and boiling point
Reaction temperature/pressure compatibility testing
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